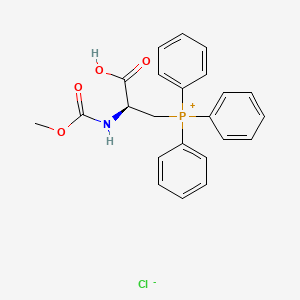
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride is a chemical compound with the molecular formula C23H23ClNO4P It is known for its unique structure, which includes a phosphonium ion and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable carboxylic acid derivative. One common method is the reaction of triphenylphosphine with (S)-2-bromo-2-((methoxycarbonyl)amino)acetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the formation of esters or amides.
Aplicaciones Científicas De Investigación
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride involves its interaction with molecular targets such as enzymes and proteins. The phosphonium ion can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A related compound with a similar phosphonium ion structure.
Phosphonium salts: Other phosphonium salts with different substituents on the phosphonium ion.
Uniqueness
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride is unique due to the presence of both a carboxylic acid group and a phosphonium ion in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Propiedades
Número CAS |
96854-29-4 |
|---|---|
Fórmula molecular |
C23H23ClNO4P |
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
[(2S)-2-carboxy-2-(methoxycarbonylamino)ethyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22NO4P.ClH/c1-28-23(27)24-21(22(25)26)17-29(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16,21H,17H2,1H3,(H-,24,25,26,27);1H/t21-;/m1./s1 |
Clave InChI |
PKCGEZQHAGLTNU-ZMBIFBSDSA-N |
SMILES |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
SMILES isomérico |
COC(=O)N[C@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
SMILES canónico |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
Sinónimos |
(2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium (2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium chloride 2-CMETP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















